molecular formula C12H16ClNO B1208496 2-Chloro-N-(2,6-diethylphenyl)acetamide CAS No. 6967-29-9

2-Chloro-N-(2,6-diethylphenyl)acetamide

Cat. No.: B1208496
CAS No.: 6967-29-9
M. Wt: 225.71 g/mol
InChI Key: LBJVHMAYBNQJBK-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-N-(2,6-diethylphenyl)acetamide plays a significant role in biochemical reactions, particularly in inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in microsomes . This inhibition occurs through the interaction with specific enzymes involved in the elongation of VLCFAs, thereby affecting early plant development. The compound interacts with enzymes such as elongases, which are responsible for the extension of fatty acid chains .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the biosynthesis of VLCFAs, which are essential components of cell membranes . This inhibition can lead to disruptions in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways includes the alteration of lipid signaling molecules, which can affect various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes involved in fatty acid biosynthesis . The compound inhibits the activity of elongases, leading to a reduction in the production of VLCFAs. This inhibition affects the overall lipid composition of cells, which can have downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on VLCFA biosynthesis . Long-term exposure to the compound can result in persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit VLCFA biosynthesis without causing significant toxicity . At high doses, the compound can lead to toxic effects, including disruptions in cellular metabolism and adverse effects on organ function . Threshold effects have been observed, where a certain dosage level is required to achieve the desired inhibitory effects without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid biosynthesis . The compound interacts with enzymes such as elongases and desaturases, which are responsible for the elongation and desaturation of fatty acids . These interactions can affect metabolic flux and alter the levels of various metabolites involved in lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins . The compound can be transported across cell membranes through active transport mechanisms and can accumulate in specific cellular compartments . The localization and accumulation of the compound can affect its overall activity and function within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its inhibitory effects on VLCFA biosynthesis in the appropriate cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 2,6-diethylaniline with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the following steps :

    Addition of Xylene and Chloroacetic Acid: Xylene and chloroacetic acid are added to a reaction vessel and heated for a specific period.

    Addition of 2,6-Diethylaniline: The mixture is then transferred to another reaction vessel where 2,6-diethylaniline is added.

    Addition of Phosphorus Trichloride: Phosphorus trichloride is added dropwise while stirring, and the temperature is increased to facilitate the reaction.

    Separation and Crystallization: After the reaction is complete, water is added slowly, and the mixture is allowed to separate. The xylene layer is then transferred to a crystallization vessel, and the product is crystallized and filtered.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like ethanol or methanol.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted acetamides where the chloro group is replaced by the nucleophile.

    Hydrolysis: Products include 2,6-diethylaniline and chloroacetic acid.

Scientific Research Applications

2-Chloro-N-(2,6-diethylphenyl)acetamide has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2,6-diethylphenyl)acetamide is unique due to its specific substitution pattern with diethyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9-6-5-7-10(4-2)12(9)14-11(15)8-13/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJVHMAYBNQJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219963
Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
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Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Chloroacetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6967-29-9
Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
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Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
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Record name 6967-29-9
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Record name 2-Chloro-N-(2,6-diethylphenyl)acetamide
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Record name 2-chloro-N-(2,6-diethylphenyl)acetamide
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Record name N-Chloroacetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

135 - 136 °C
Record name N-Chloroacetyl-2,6-diethylaniline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032855
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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